CYP2D6 Inhibition: Rhodionin vs. Rhodiosin
Rhodionin is a more potent CYP2D6 inhibitor than its close analog rhodiosin. In a human liver microsomal assay using dextromethorphan as a substrate, rhodionin exhibited an IC50 of 0.420 μM and a Ki of 0.535 μM, whereas rhodiosin showed an IC50 of 0.761 μM and a Ki of 0.769 μM [1]. Both compounds act as non-competitive inhibitors, but rhodionin's approximately 1.8-fold lower IC50 indicates stronger binding affinity.
| Evidence Dimension | CYP2D6 inhibitory potency (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50 = 0.420 μM; Ki = 0.535 μM |
| Comparator Or Baseline | Rhodiosin: IC50 = 0.761 μM; Ki = 0.769 μM |
| Quantified Difference | Rhodionin IC50 is 45% lower than rhodiosin's IC50 (0.420 μM vs 0.761 μM). |
| Conditions | Human liver microsomes, dextromethorphan substrate, LC-MS/MS detection |
Why This Matters
For researchers investigating CYP2D6-mediated drug interactions, rhodionin offers a more potent and specific non-competitive inhibitor than rhodiosin, enabling lower working concentrations and potentially fewer off-target effects.
- [1] Xu, W.; Li, T.; Qiu, L.; et al. Two potent cytochrome P450 2D6 inhibitors found in Rhodiola rosea. Pharmazie 2013, 68 (12), 974–976. View Source
